

Unveiling 1,2-Dichloronaphthalene: A Historical and Technical Guide

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Compound of Interest

Compound Name: 1,2-Dichloronaphthalene

Cat. No.: B052898

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Introduction

1,2-Dichloronaphthalene is a chlorinated aromatic compound that belongs to the larger family of polychlorinated naphthalenes (PCNs). Historically, PCNs were valued for their chemical inertness, thermal stability, and electrical insulating properties, leading to their widespread industrial use in the early to mid-20th century. This technical guide provides a comprehensive overview of the historical context of **1,2-Dichloronaphthalene**'s discovery and use, including its synthesis, industrial applications, and the eventual decline in its use due to toxicity concerns.

Historical Context and Discovery

The systematic study of chlorinated naphthalenes began in the early 20th century. While the first synthesis of a chlorinated naphthalene compound is credited to French chemist Charles-Adolphe Wurtz in 1869, it was the work of German chemists Fritz Ullmann and J. Bielecki in 1902 that systematically described the synthesis of various chlorinated naphthalene congeners. Industrial production of PCNs commenced around 1910 in both Europe and the United States. These commercial products were typically complex mixtures of different isomers and congeners, marketed under trade names such as "Halowax."

1,2-Dichloronaphthalene was a component of these technical mixtures. Its history is therefore intertwined with the broader history of PCNs. The primary method for producing chlorinated

naphthalenes was the direct chlorination of molten naphthalene in the presence of a catalyst. The degree of chlorination and the resulting isomer distribution were controlled by varying the reaction conditions, such as temperature and the ratio of chlorine to naphthalene.

The use of PCNs, including **1,2-Dichloronaphthalene**, grew steadily in the first half of the 20th century. They were employed in a wide range of applications, from cable insulation and capacitor dielectrics to wood preservatives and additives in oils and waxes. However, by the 1930s, reports of adverse health effects in workers exposed to these compounds began to emerge. Conditions such as chloracne, a severe skin condition, and liver damage were linked to PCN exposure. These health concerns, coupled with growing environmental awareness, led to a significant decline in the production and use of PCNs by the 1970s, with a near-complete phase-out in most industrialized nations by the 1980s.

Physicochemical and Toxicological Data

A summary of key quantitative data for **1,2-Dichloronaphthalene** and related compounds is presented in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of **1,2-Dichloronaphthalene**

Property	Value
CAS Number	2050-69-3
Molecular Formula	C ₁₀ H ₆ Cl ₂
Molecular Weight	197.06 g/mol
Melting Point	34 °C
Boiling Point	280-282 °C
Enthalpy of Vaporization	60.7 kJ/mol at 373 K
Appearance	White to off-white crystalline solid
Solubility	Insoluble in water; soluble in organic solvents

Table 2: Historical Industrial Applications of Polychlorinated Naphthalenes (including **1,2-Dichloronaphthalene**)

Application	Industry	Time Period of Major Use
Cable Insulation	Electrical	1920s - 1970s
Capacitor Dielectrics	Electrical	1920s - 1970s
Wood Preservation	Construction, Timber	1920s - 1960s
Engine Oil Additives	Automotive, Industrial	1930s - 1960s
Waxes and Sealants	Manufacturing	1920s - 1970s
Flame Retardants	Textiles, Plastics	1940s - 1970s

Table 3: Toxicological Profile of Dichloronaphthalenes (General)

Effect	Species	Route of Exposure
Chloracne	Human, Rabbit	Dermal, Inhalation
Liver Damage (Hepatotoxicity)	Human, Rat, Cattle	Oral, Inhalation
Hyperkeratosis ("X-disease")	Cattle	Oral

Experimental Protocols

Synthesis of 1,2-Dichloronaphthalene (Historical Method)

The following protocol is a representative method for the synthesis of **1,2-Dichloronaphthalene** based on the direct chlorination of naphthalene, a technique common in the early 20th century.

Objective: To synthesize **1,2-Dichloronaphthalene** by the direct chlorination of naphthalene.

Materials:

- Naphthalene (purified)
- Chlorine gas

- Iron(III) chloride (anhydrous, as catalyst)
- Sodium hydroxide solution (for neutralization)
- Organic solvent (e.g., carbon tetrachloride or chloroform)
- Distillation apparatus
- Reaction vessel with a gas inlet and outlet

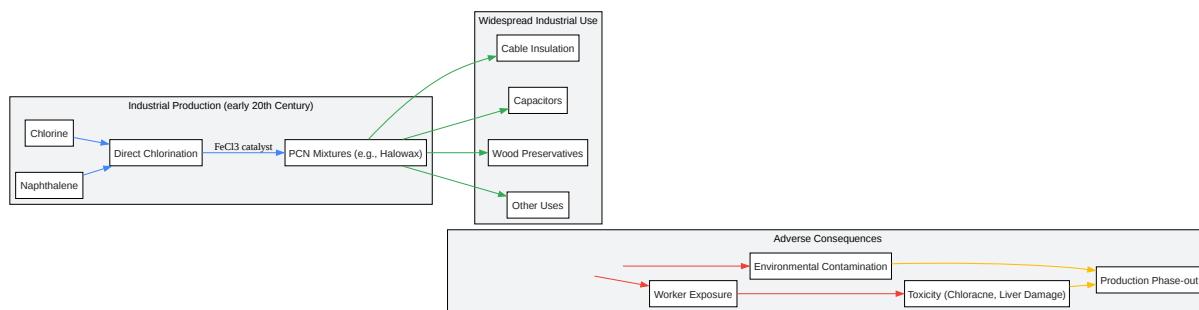
Methodology:

- Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place molten naphthalene. Add a catalytic amount of anhydrous iron(III) chloride.
- Chlorination: Heat the mixture to maintain the naphthalene in a molten state (above 80°C). Bubble a slow, steady stream of dry chlorine gas through the molten naphthalene. The reaction is exothermic and the temperature should be monitored and controlled.
- Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and determining their density or chlorine content. The reaction time will influence the degree of chlorination and the isomer distribution. To favor the formation of dichloronaphthalenes, the reaction is typically stopped after the theoretical amount of chlorine for dichlorination has been added.
- Work-up: After the desired level of chlorination is achieved, stop the chlorine flow and cool the reaction mixture. The crude product will be a mixture of unreacted naphthalene, monochloronaphthalenes, various dichloronaphthalene isomers, and some higher chlorinated naphthalenes.
- Neutralization: Wash the crude product with a dilute solution of sodium hydroxide to remove any dissolved hydrogen chloride and catalyst residues, followed by washing with water.
- Purification: The separation of **1,2-Dichloronaphthalene** from the isomeric mixture is challenging. Historically, fractional distillation under reduced pressure was the primary

method used. The different boiling points of the isomers allow for their partial separation. Further purification could be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

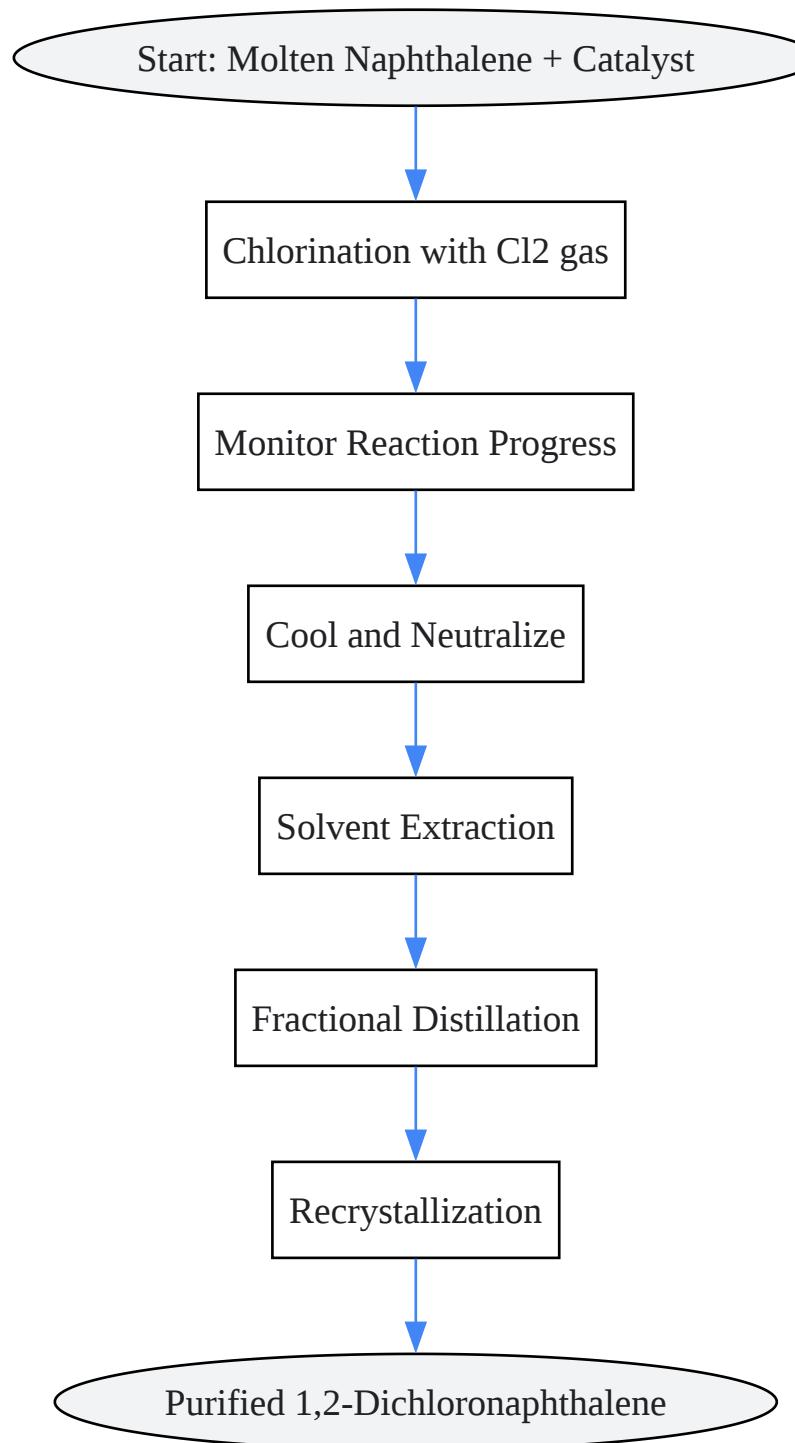
Logical Relationship of PCN Production and Consequences



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Caption: Production and subsequent consequences of Polychlorinated Naphthalenes.

Experimental Workflow for Historical Synthesis of 1,2-Dichloronaphthalene



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Caption: Historical synthesis workflow for **1,2-Dichloronaphthalene**.

Conclusion

The history of **1,2-Dichloronaphthalene** is a compelling case study in the trajectory of early 20th-century industrial chemistry. Its development and widespread use were driven by the valuable physical and chemical properties of polychlorinated naphthalenes. However, the discovery of its significant toxicity led to its eventual decline. Understanding this historical context is crucial for researchers and scientists in evaluating the legacy of such compounds and in the development of safer and more sustainable chemical alternatives. The experimental protocols from that era, while rudimentary by modern standards, laid the groundwork for the synthesis of a wide range of chlorinated aromatic compounds.

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